4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine with hydrochloric acid. The compound cyclizes at neutral pH to form an aziridinium ion, which then binds covalently with muscarinic receptors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective alkylation, and purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Cyclization: At neutral pH, the compound cyclizes to form an aziridinium ion.
Substitution: The aziridinium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Cyclization: Neutral pH conditions are required for the cyclization to form the aziridinium ion.
Substitution: Nucleophiles such as amines or thiols can react with the aziridinium ion under mild conditions.
Major Products Formed
Cyclization: Formation of the aziridinium ion.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is used extensively in scientific research, particularly in the study of muscarinic acetylcholine receptors. Its applications include:
Chemistry: Used as a tool to study the binding and function of muscarinic receptors.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects by irreversibly binding to muscarinic acetylcholine receptors. The cyclization of the compound to form an aziridinium ion allows it to covalently bind to the receptor, leading to the inactivation of the receptor . This irreversible binding is useful for studying the function of specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
4-Diphenylacetoxy-N,N-dimethylpiperidine: A selective muscarinic antagonist with similar binding properties but does not form an aziridinium ion.
N-(2-chloroethyl)-4-piperidinol: Another compound that can form aziridinium ions but lacks the diphenylacetoxy group.
Uniqueness
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is unique due to its ability to form an aziridinium ion, which allows for irreversible binding to muscarinic receptors. This property makes it a valuable tool for studying receptor function and developing receptor-targeted therapies .
Properties
Molecular Formula |
C21H25Cl2NO2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
InChI Key |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Canonical SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Synonyms |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
Origin of Product |
United States |
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